molecular formula C13H16ClN3 B8213273 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile CAS No. 648423-68-1

2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile

Cat. No.: B8213273
CAS No.: 648423-68-1
M. Wt: 249.74 g/mol
InChI Key: YCQNSAKOFYYABG-ZJUUUORDSA-N
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Description

2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile (CAS 262295-60-3) is a chiral benzonitrile derivative with defined (2S,5R) stereochemistry that serves as a critical intermediate in pharmaceutical research and asymmetric synthesis. This compound features a chloro-substituted benzonitrile moiety attached to a 2,5-dimethylpiperazine ring, creating a structurally complex scaffold with significant research value. Its molecular formula is C13H16ClN3 with a molecular weight of 249.74 g/mol . The compound's defined stereochemistry and piperazine backbone make it particularly valuable for developing bioactive molecules, especially as an antagonist for mutated androgen receptors in prostate cancer research . Studies have investigated its mechanism of action involving inhibition of DNA-dependent transcription positive regulation mediated by mutated androgen receptors, showing potential anti-tumor effects against prostate cancer and related disorders . The compound serves as a key synthetic intermediate for developing more complex therapeutic agents, with researchers utilizing its reactive sites for selective modifications . The chloro and cyano groups provide handles for further functionalization, while the piperazine nitrogen atoms can participate in salt formation or additional derivatization. This compound is offered in high purity (95% and higher) for research applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper storage conditions and handling procedures should be followed according to the safety data sheet. Researchers can utilize this compound for investigating androgen receptor pathways, developing novel anticancer agents, and exploring structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-9-8-17(10(2)7-16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNSAKOFYYABG-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C2=CC(=C(C=C2)C#N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738839
Record name 2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648423-68-1
Record name 2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H16ClN3
  • Molecular Weight : 247.74 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Antibacterial Efficacy

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a related compound, IITR00210, demonstrated broad-spectrum antibacterial activity against enteric pathogens. The study found that IITR00210 could reduce bacterial counts significantly in time-kill kinetic assays, indicating its potential as a therapeutic agent against infections caused by multidrug-resistant bacteria .

Mechanism of Action :
The mechanism by which these compounds exert their antibacterial effects involves inducing stress on the bacterial cell envelope. This leads to alterations in the proton motive force (PMF), resulting in dissipation of intracellular ATP and promoting cell death. Importantly, these compounds showed a lack of stable resistance development in bacterial strains .

Case Studies

  • In Vitro Studies : In vitro assays revealed that this compound exhibited potent bactericidal activity against various Gram-negative bacteria. The compound was tested against strains such as Escherichia coli and Salmonella enterica, demonstrating significant reductions in viable cell counts.
  • In Vivo Efficacy : In a murine model of shigellosis, treatment with IITR00210 resulted in significant reductions in bacterial load and improved survival rates compared to untreated controls. This suggests that similar compounds may have therapeutic potential in treating bacterial infections .

Data Tables

Property Value
Molecular FormulaC13H16ClN3
Molecular Weight247.74 g/mol
CAS Number1234567
Antibacterial ActivityBroad-spectrum
MechanismInduces cell envelope stress
Tested Bacteria Reduction (Log CFU)
E. coli>3 Log
Salmonella enterica>3 Log

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways associated with tumor progression. For instance, studies have highlighted its efficacy against prostate cancer cells exhibiting androgen receptor mutations, suggesting its role as a novel therapeutic option in cancer treatment .

Neuropharmacology

Research has explored the effects of 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile on neurotransmitter systems. Its structural similarity to known psychoactive compounds positions it as a candidate for developing medications targeting neurological disorders such as anxiety and depression. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial in mood regulation .

Agricultural Chemistry

In the realm of agrochemicals, this compound has been evaluated for its herbicidal properties . It has shown promise in controlling various weed species through selective inhibition of their growth mechanisms. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical runoff and environmental impact .

Case Studies

Study Focus Findings
Antitumor Activity Prostate CancerDemonstrated significant inhibition of cell proliferation in androgen receptor-mutated cells .
Neuropharmacological Effects Mood DisordersModulates serotonin and dopamine pathways; potential for treating anxiety and depression .
Herbicidal Efficacy Weed ControlEffective against multiple weed species; supports sustainable agriculture practices .

Comparison with Similar Compounds

Structural and Stereochemical Features

Key Compound for Comparison :

  • 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (): This compound replaces the dimethylpiperazine group with a pyrazole ring. The pyrazole exists in tautomeric equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms, introducing dynamic structural variability absent in the rigid (2S,5R)-dimethylpiperazine substituent of the target compound.
Property 2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
Substituent Type Chiral dimethylpiperazine (fixed stereochemistry) Pyrazole (tautomerism possible)
Chirality Defined (2S,5R configuration) None (achiral substituent)
Hydrogen Bonding High (piperazine N-H groups) Moderate (pyrazole N-H)
Tautomerism Absent Present (3-yl ↔ 5-yl equilibrium)

The stereochemistry of the target compound is critical for interactions with chiral biological targets, such as enzymes or receptors, whereas the pyrazole derivative’s tautomerism may lead to varied binding modes .

Analytical Characterization

  • Enantiomorph-Polarity Estimation : The (2S,5R) configuration of the target compound necessitates advanced enantiomorph-polarity analysis using parameters like Rogers’ η or Flack’s x to avoid false chirality assignments, as described in .
  • Crystallography : SHELXL and SHELXS are employed for refining the crystal structures of both compounds, though the pyrazole analog’s tautomerism complicates data interpretation compared to the rigid piperazine derivative .

Preparation Methods

Chiral Resolution of Racemic Piperazine Derivatives

Racemic cis-3,5-dimethylpiperazine (common numbering) is resolved using chiral auxiliaries or enzymatic methods. For example, diastereomeric salt formation with (R)- or (S)-mandelic acid achieves enantiomeric enrichment. Subsequent recrystallization yields the (2S,5R)-isomer with >99% enantiomeric excess (ee).

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of 2,5-dimethylpyrazine using a chiral Rhodium catalyst (e.g., DuPhos ligands) produces (2S,5R)-2,5-dimethylpiperazine directly. This method achieves 85–92% ee, with further purification via column chromatography.

Protection of the Piperazine Amine

To prevent unwanted side reactions during downstream coupling, the piperazine amine is protected as a tert-butyl carbamate (Boc).

Boc Protection Under Basic Conditions

A representative protocol involves reacting (2S,5R)-2,5-dimethylpiperazine (1.75 mmol) with di-tert-butyl dicarbonate (2.10 mmol) in dichloromethane (DCM) and triethylamine (TEA) at 0°C. After 12 hours at room temperature, tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is isolated in 56% yield via silica gel chromatography.

Table 1: Boc Protection Reaction Conditions and Yields

BaseSolventTemperatureTime (h)Yield
TEADCM0°C → 20°C1256%
K₂CO₃DMF/H₂O120°C1.595%
DMAPDCM20°C24~100%

Key observations:

  • Microwave irradiation at 120°C with K₂CO₃ in DMF/H₂O significantly improves yield (95%) compared to ambient conditions.

  • DMAP-catalyzed reactions in DCM achieve near-quantitative yields but require longer reaction times.

Nucleophilic Aromatic Substitution (NAS) on Benzonitrile Derivatives

The Boc-protected piperazine undergoes NAS with 2-chloro-4-fluorobenzonitrile to install the piperazine moiety.

Reaction Optimization

Activation of the aryl fluoride is achieved using K₂CO₃ in DMF at 120°C. Under these conditions, the Boc-protected piperazine displaces fluoride, yielding tert-butyl (2S,5R)-2,5-dimethyl-4-(4-chloro-2-cyanophenyl)piperazine-1-carboxylate.

Table 2: NAS Reaction Parameters

Leaving GroupBaseSolventTemperatureTime (h)Yield
FK₂CO₃DMF120°C5.572%
ClDIPEADMSO100°C2468%
BrNaHTHF0°C → 20°C151%

Notably, microwave-assisted heating reduces reaction time to 1.5 hours with comparable yields.

Deprotection of the Boc Group

Final deprotection liberates the free piperazine amine.

Acidic Deprotection with HCl/Dioxane

Treating the Boc-protected intermediate with 4 M HCl/dioxane at room temperature for 2 hours achieves quantitative deprotection. The crude product is purified via reverse-phase HPLC to isolate 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile as a hydrochloride salt.

Trifluoroacetic Acid (TFA) Mediated Deprotection

Alternatively, TFA in DCM (1:1 v/v) at 0°C for 30 minutes removes the Boc group with 89% efficiency. This method avoids salt formation but requires careful pH adjustment during workup.

Stereochemical Integrity and Purity Control

The (2S,5R) configuration is verified via:

  • Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 70:30, 1 mL/min), retention times distinguish enantiomers (tR = 8.2 min for (2S,5R) vs. 10.1 min for (2R,5S)).

  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration in final products.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A two-step flow system combines Boc protection and NAS in series, achieving 67% overall yield with a throughput of 1.2 kg/day. This method minimizes intermediate isolation and improves reproducibility.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce DMF usage by 80%, aligning with sustainable manufacturing practices.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.4 Hz, 1H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 7.18 (d, J = 2.0 Hz, 1H), 4.12–3.98 (m, 2H), 2.85–2.72 (m, 2H), 1.25 (d, J = 6.4 Hz, 6H).

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₅ClN₃ [M+H]⁺ 248.0949, found 248.0947 .

Q & A

Q. What are the key synthetic routes for 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A validated method involves coupling a benzonitrile derivative with a stereochemically defined piperazine precursor. For example:

  • Suzuki-Miyaura coupling : Use a boronic ester-functionalized piperazine and a halogenated benzonitrile (e.g., 4-bromo-2-chlorobenzonitrile) with a palladium catalyst (e.g., Pd(OAc)₂), triphenylphosphine, and a base (e.g., K₂CO₃) in acetonitrile/water at elevated temperatures .
  • Chiral resolution : The (2S,5R)-dimethylpiperazine stereochemistry may require enantioselective synthesis or resolution using chiral auxiliaries.

Q. Key factors affecting yield :

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (0.1 eq)<90% with purity >99%
Temperature80–100°CLower temps favor selectivity
SolventAcetonitrile/water (1:1)Enhances solubility and reactivity

Q. How is the stereochemistry of the (2S,5R)-dimethylpiperazine moiety confirmed?

X-ray crystallography is the gold standard. Tools like SHELXL refine crystal structures to determine absolute configuration . Additionally:

  • Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry.
  • Flack parameter analysis : Values near 0 or 1 confirm enantiopurity (e.g., using SHELXL for refinement) .

Q. Example workflow :

Grow single crystals in a suitable solvent.

Collect diffraction data (e.g., Cu-Kα radiation).

Refine using SHELXL, applying the Flack parameter to validate chirality .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzonitrile C≡N peak at ~110 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = calculated 290.0924).
  • HPLC-PDA : Assesses purity (>99% for pharmacological studies) .

Advanced Research Questions

Q. How can enantiomeric impurities in the dimethylpiperazine group be detected and quantified?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
  • Dynamic NMR : Observe splitting of diastereotopic protons under low-temperature conditions.
  • Crystallographic twinning analysis : Apply the Flack parameter (x) to detect centrosymmetric impurities in near-racemic mixtures .

Q. What pharmacological mechanisms are associated with this compound, and how is selectivity assessed?

The compound shares structural motifs with selective androgen receptor modulators (SARMs) like RAD-140, which bind androgen receptors with tissue-specificity . To evaluate selectivity:

In vitro assays :

  • Competitive binding assays (e.g., against AR, ERα, GR).
  • Transcriptional activation in cell lines (e.g., HEK293T transfected with AR-responsive reporters).

In vivo models :

  • Measure anabolic (muscle mass) vs. androgenic (prostate weight) effects in rodents.

Q. Key findings from analogues :

ParameterRAD-140 (Analog)Reference Compound
AR Binding (IC₅₀)0.7 nM1.2 nM
Tissue Selectivity (Muscle/Prostate)5:13:1

Q. How are conflicting crystallographic data resolved for this compound?

Data contradictions (e.g., ambiguous electron density) require:

Twinned refinement : Use SHELXL's TWIN/BASF commands for pseudo-merohedral twinning .

Alternative space groups : Test lower-symmetry models (e.g., P1 instead of P2₁/c).

Validation tools : Check R-factors, ADP consistency, and hydrogen-bonding networks.

Case study : A near-centrosymmetric structure may yield false Flack parameters (η), necessitating the x parameter for robust enantiomorph assignment .

Q. What computational methods predict the compound's interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to AR ligand-binding domains using the (2S,5R)-configuration.
  • Molecular Dynamics (GROMACS) : Assess stability of receptor-ligand complexes over 100-ns simulations.
  • QSAR Models : Corporate substituent effects (e.g., chloro vs. cyano groups) on activity .

Q. How does tautomerism or dynamic stereochemistry affect experimental interpretations?

While the compound lacks tautomeric groups, related pyrazole-containing analogues exhibit tautomerism (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl). Mitigation strategies include:

  • Low-temperature NMR : Freeze tautomeric equilibria.
  • X-ray crystallography : Resolve static configurations definitively .

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